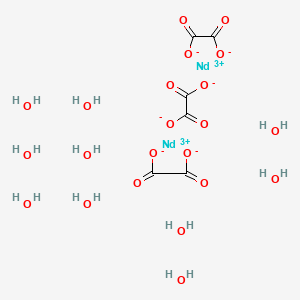
DYSPROSIUM SULFIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium sulfide is a binary inorganic compound composed of dysprosium and sulfur, with the chemical formula DyS or Dy2S3 depending on the stoichiometry. Dysprosium is a rare-earth element in the lanthanide series, known for its metallic silver luster and unique magnetic properties. This compound is typically found in crystalline form and has significant applications in various high-tech fields due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dysprosium sulfide can be synthesized by heating stoichiometric amounts of dysprosium and sulfur in an inert atmosphere. The reaction is as follows:
Dy+S→DyS
For dysprosium(III) sulfide, the reaction involves heating pure substances in an inert atmosphere or vacuum:
2Dy+3S→Dy2S3
Another method involves the reaction of dysprosium(III) oxide with hydrogen sulfide:
Dy2O3+3H2S→Dy2S3+3H2O
These reactions typically require high temperatures and controlled environments to ensure the purity and desired stoichiometry of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Dysprosium sulfide undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. For example, dysprosium(III) sulfide oxidizes when strongly heated in air:
Dy2S3+3O2→Dy2O2S+2SO2
In humid air, this compound is slowly hydrolyzed, forming dysprosium hydroxide and hydrogen sulfide:
Dy2S3+6H2O→2Dy(OH)3+3H2S
Common reagents used in these reactions include oxygen, water, and hydrogen sulfide .
Wissenschaftliche Forschungsanwendungen
Dysprosium sulfide has a wide range of applications in scientific research and industry. It is used in the development of scintillation screens for neutron radiography, which are essential for imaging highly radioactive samples. These screens consist of a dysprosium neutron converter and various scintillator materials, providing high spatial resolution and signal-to-noise ratio . Additionally, dysprosium-doped nanoparticles are used in the fabrication of transparent conductive oxide thin films for photocatalytic degradation of pollutants, showcasing efficient methylene blue degradation under solar irradiation .
Wirkmechanismus
The mechanism of action of dysprosium sulfide in its applications is primarily based on its unique magnetic and optical properties. In neutron radiography, dysprosium acts as a neutron converter, capturing neutrons and emitting secondary radiation that is detected by the scintillator material. This process allows for the indirect imaging of highly radioactive objects . In photocatalytic applications, dysprosium-doped materials enhance the photocatalytic activity by increasing the surface area and active sites available for the degradation of pollutants .
Vergleich Mit ähnlichen Verbindungen
Dysprosium sulfide can be compared with other rare-earth sulfides such as samarium sulfide and europium sulfide. While all these compounds share similar crystal structures and magnetic properties, this compound is unique due to its higher thermal stability and specific applications in neutron radiography and photocatalysis. Other similar compounds include lanthanum sulfide and terbium sulfide, which also exhibit unique magnetic and optical properties but are used in different applications .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry Its unique properties, including high thermal stability and magnetic characteristics, make it valuable in fields such as neutron radiography and photocatalysis
Eigenschaften
CAS-Nummer |
12133-06-1 |
|---|---|
Molekularformel |
DyS |
Molekulargewicht |
194.57 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










